molecular formula C8H6N4 B1426001 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1086393-45-4

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B1426001
CAS No.: 1086393-45-4
M. Wt: 158.16 g/mol
InChI Key: BFPMVMVRDDHKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of nitrogen-fused heterocycles known for their structural resemblance to purine bases, which allows them to interact effectively with a wide range of biological targets . The molecular structure features a carbonitrile group at the 5-position and a methyl substituent at the N1 position, a common and stable configuration that facilitates further synthetic elaboration . The pyrazolo[3,4-b]pyridine core is a privileged scaffold in biomedical research, with demonstrated potential across multiple therapeutic areas . Its most prominent application is in the development of protein kinase inhibitors, where it serves as a central template for compounds targeting tyrosine kinases, serine/threonine kinases, and lipid kinases . Researchers extensively utilize this scaffold in anticancer agent discovery, with studies showing potent activity against various leukemia cell lines, including through mechanisms such as cell cycle arrest and induction of apoptosis . Beyond oncology, derivatives of this core structure have shown promising antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities . The presence of the carbonitrile group offers a versatile handle for medicinal chemistry optimization, allowing for the synthesis of diverse analogs for structure-activity relationship (SAR) studies. This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-12-8-7(5-11-12)2-6(3-9)4-10-8/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPMVMVRDDHKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C#N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086393-45-4
Record name 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Substitution Pattern Control

  • N1-Methylation : The presence of a methyl group at N1 is often introduced by starting with a methyl-substituted pyrazole or by methylation of the pyrazole nitrogen prior to ring fusion. Approximately 31.78% of known 1H-pyrazolo[3,4-b]pyridines have methyl substitution at N1, indicating this is a common and well-established modification.

  • C5-Carbonitrile Introduction : The cyano group at C5 is typically introduced either through the use of cyano-containing precursors or via functional group transformations such as nucleophilic substitution or palladium-catalyzed cyanation reactions on a halogenated intermediate.

Ring Construction Approaches

Two main approaches are used for constructing the fused pyrazolo[3,4-b]pyridine ring system:

  • Cyclocondensation of Pyrazole with α,β-Unsaturated Carbonyl Compounds or 1,3-Dicarbonyls : This method involves reacting a suitably substituted pyrazole (often N1-methylated) with α,β-unsaturated ketones or 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyridine ring. This approach allows incorporation of substituents at C4, C5, and C6 positions depending on the choice of starting materials.

  • Cross-Coupling Reactions on Halogenated Intermediates : Halogenated pyrazolo[3,4-b]pyridine intermediates (e.g., 5-bromo-1H-pyrazolo[3,4-b]pyridine) can undergo palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or cyanation to introduce various substituents including the cyano group at C5. For example, 5-bromo-1H-pyrazolo[3,4-b]pyridine can be converted to 5-cyano derivatives using Pd catalysts and cyanide sources under controlled conditions.

Representative Synthetic Route Example

A typical preparation sequence for this compound might include:

  • Preparation of N1-methylpyrazole precursor : Starting from pyrazole, methylation at N1 is achieved using methylating agents (e.g., methyl iodide) under basic conditions.

  • Formation of 5-halogenated intermediate : The N1-methylpyrazole is reacted with halogenating agents (e.g., N-iodosuccinimide) to selectively halogenate at the 5-position.

  • Ring closure to form pyrazolo[3,4-b]pyridine : Cyclocondensation with α,β-unsaturated ketones or 1,3-dicarbonyl compounds under acidic conditions (e.g., trifluoroacetic acid at 60°C) yields the fused bicyclic system.

  • Palladium-catalyzed cyanation : The 5-halogenated pyrazolo[3,4-b]pyridine is subjected to Pd-catalyzed cyanation using a cyanide source (e.g., Zn(CN)2 or KCN) in the presence of ligands and base, converting the halogen to a cyano group.

  • Purification and characterization : The final compound is purified by chromatography and characterized by NMR, MS, and elemental analysis.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 N1-Methylation Methyl iodide, base (e.g., K2CO3), DMF, room temperature 70-85 Selective methylation at N1
2 Halogenation at C5 N-iodosuccinimide, DMF, 60 °C 60-75 Regioselective halogenation
3 Cyclocondensation (ring closure) Trifluoroacetic acid, 60 °C, 5 h 60-70 Forms pyrazolo[3,4-b]pyridine core
4 Pd-catalyzed cyanation Pd(PPh3)4, Zn(CN)2, Cs2CO3, dioxane:H2O (5:1), 80-100 °C 50-65 Converts halogen to cyano group

These yields are representative and may vary depending on substrate purity, catalyst loading, and reaction scale.

Research Findings and Optimization Notes

  • Catalyst Selection : Pd(PPh3)4 and Pd(dppf)Cl2 are commonly used catalysts for cyanation and cross-coupling, with ligand choice influencing yield and selectivity.

  • Base and Solvent Effects : Cs2CO3 is a preferred base for these reactions, and mixed solvents such as dioxane:H2O improve solubility and reaction rates.

  • Temperature Control : Moderate temperatures (80-100 °C) favor efficient cyanation without decomposition.

  • Regioselectivity : Starting with N1-methylated pyrazole precursors avoids regioisomer formation during ring closure.

  • Purification Challenges : Due to the polarity of the cyano group, chromatographic purification may require gradient elution with polar solvents.

Summary Table of Substitution Patterns Relevant to Preparation

Position Common Substituents Synthetic Implications
N1 Methyl (31.78%), H (19.7%) Methylation controls regioselectivity
C3 H (30.83%), Me (46.77%) Influences ring closure and biological activity
C5 Cyano (target), H (58.61%) Halogenation followed by cyanation
C4, C6 H, Me, Ph, heterocycles Derived from choice of α,β-unsaturated ketone or dicarbonyl

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Summary of Synthesis Techniques

Synthesis Method Description Yield
Cyclization ReactionInvolves aryl methyl ketones and malononitrile to form the pyrazolo[3,4-b]pyridine skeleton.High
Catalytic MethodUtilizes Zr-MOFs based copper complexes for efficient synthesis.60–85%

Biological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines show nanomolar inhibitory activities against TRKA, suggesting potential in cancer treatment .
  • Antimicrobial Properties : Compounds containing pyrazolo[3,4-b]pyridine moieties have demonstrated effectiveness against various microbial strains, making them suitable candidates for developing new antibiotics .
  • Neurological Applications : Some derivatives have been evaluated for their anticonvulsant properties, indicating potential use in treating epilepsy and related disorders .

Summary of Biological Activities

Biological Activity Potential Applications
AnticancerInhibitory effects against TRKA in cancer cells.
AntimicrobialEffective against various microbial strains.
AnticonvulsantPotential use in epilepsy treatment.

Case Study 1: Synthesis and Evaluation of TRKA Inhibitors

A study synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their inhibitory effects on TRKA. The most promising candidates exhibited IC50 values in the nanomolar range, indicating strong potential as anticancer agents.

Case Study 2: Antimicrobial Activity Assessment

A series of compounds were tested against common bacterial strains. Results showed significant antibacterial activity for certain derivatives, supporting their development as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, certain derivatives act as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these kinases, the compound can inhibit their activity, leading to reduced cancer cell growth and survival.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical behavior of pyrazolo[3,4-b]pyridine derivatives is highly dependent on substituent patterns. Key analogues include:

Compound Name Substituents Key Structural Features Molecular Formula
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile 1-CH₃, 5-CN Compact, electron-withdrawing cyano group C₈H₆N₄
6-Amino-3-methyl-4-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (1a) 3-CH₃, 4-Ph, 5-CN, 6-NH₂ Bulky phenyl and amino groups; dihydro-pyridine ring C₁₄H₁₃N₅
4-(4-(Diethylamino)phenyl)-3-methyl-6-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (11a) 3-CH₃, 4-(diethylamino)Ph, 6-pyrrole Extended conjugation with electron-donating groups C₂₇H₂₇N₇
WRH-2412 (4-(4-hydroxyphenyl)-1,3,6-triphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) 1,3,6-Ph, 4-(4-OH)Ph Multiple aryl groups; hydroxyl substituent C₂₈H₁₈N₄O

Key Observations :

  • Electron-withdrawing groups (e.g., -CN) enhance reactivity and intermolecular interactions, as seen in the target compound and 1a .
  • Dihydro-pyridine rings (e.g., in 1a) introduce partial saturation, altering planarity and hydrogen-bonding capacity .

Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C)
This compound 1.2 (predicted) Low (DMSO >10) Not reported
1a (6-Amino-3-methyl-4-phenyl-4,7-dihydro) 2.8 Moderate (DMSO >20) 251–252
WRH-2412 4.5 Poor (DMSO <5) >250

Trends :

  • Lipophilicity (LogP) increases with aryl substituents (e.g., WRH-2412: LogP 4.5 vs. target compound: 1.2) .
  • Solubility inversely correlates with molecular weight; dihydro derivatives (e.g., 1a) show improved aqueous solubility due to hydrogen-bonding amino groups .

Mechanistic Insights :

  • Antitumor activity in WRH-2412 is linked to CDK2/9 inhibition, while electron-deficient cores (e.g., carbonitriles) may enhance DNA intercalation .
  • Antimicrobial efficacy in 1a correlates with NH₂ and -CN groups disrupting bacterial membranes .

Biological Activity

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (C₈H₆N₄) is a heterocyclic compound belonging to the pyrazolopyridine family, characterized by a fused pyrazole and pyridine ring structure. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C₈H₆N₄
  • Molecular Weight : 158.16 g/mol
  • Structure : The compound features a methyl group at the 1-position and a cyano group at the 5-position, which are critical for its biological activity.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. Research indicates that derivatives of this compound can arrest the cell cycle and induce apoptosis in cancer cell lines such as HeLa, MCF7, and HCT-116. For instance, compounds derived from this scaffold exhibited significant inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation .

Case Study :
In a study evaluating several pyrazolo[3,4-b]pyridine derivatives, compounds with specific substitutions demonstrated enhanced anticancer activity compared to others. Notably, compounds 9a and 14g showed the highest levels of apoptosis and cell cycle arrest while maintaining good safety profiles on normal cell lines .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that certain derivatives possess antiviral activity against viruses such as herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). The mechanisms often involve inhibition of viral replication pathways .

CompoundVirus TargetedActivity Level
Compound 5HSV-1High
Compound 6VSVModerate

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's structure allows it to bind effectively to active sites of enzymes involved in critical cellular processes. For instance, its interaction with kinases can inhibit signaling pathways that promote cancer cell proliferation .

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. Common methods include:

  • Multicomponent Reactions : Utilizing phenylhydrazine and various aldehydes along with cyanoacetic acid.
  • Catalytic Methods : Employing green catalysts like AC-SO₃H for efficient synthesis under mild conditions .

Q & A

Q. How do intermolecular interactions influence crystal packing in this compound?

  • Methodological Answer : SC-XRD reveals N–H⋯O hydrogen bonds forming centrosymmetric dimers (R₂²(12) motifs) and π-π stacking between phenyl and pyrazole rings (Cg⋯Cg distance: 3.57 Å). These interactions dictate supramolecular assembly and stability . Use Mercury software to visualize packing diagrams and quantify interaction energies .

Q. What strategies optimize multi-component reactions for pyrazolo[3,4-b]pyridine synthesis?

  • Methodological Answer : Magnetic nanocatalysts (e.g., Fe₃O₄@CoII) enhance efficiency in one-pot reactions. For example, a four-component reaction of 1-aryl-3-methyl-1H-pyrazol-5-one, 3-aryl-3-oxopropanenitriles, arylglyoxals, and NH₄OAc in EtOH/H₂O (1:1) under reflux yields 4-aroyl derivatives. Monitor reaction progress via TLC and optimize catalyst loading (5–10 mol%) to minimize side products .

Q. How can computational methods predict physicochemical properties (e.g., lipophilicity, BBB penetration)?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gap, dipole moments). SwissADME or Boiled-Egg plots (Fig. 8 in ) predict gastrointestinal absorption (high for logP <5) and blood-brain barrier penetration (PGP+ substrates). Validate predictions experimentally via HPLC logP measurements .

Q. How to resolve contradictions in biological activity data across derivatives?

  • Methodological Answer : Compare substituent effects systematically. For example, 6-amino derivatives show antiviral activity (e.g., anti-HSV1) due to enhanced hydrogen bonding, while bulky groups (e.g., propylamino) may reduce bioavailability . Use dose-response assays (IC₅₀) and molecular docking to correlate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.